Cafergot

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

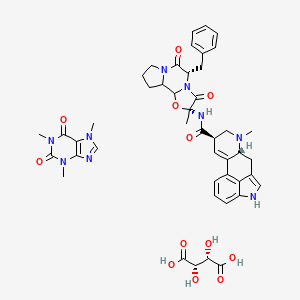

Cafergot is a combination medication primarily used to treat vascular headaches, including migraines and cluster headaches . Ergotamine is an ergot alkaloid that acts as a vasoconstrictor, while caffeine enhances the absorption and effectiveness of ergotamine . This combination is effective in reducing the severity and frequency of migraine attacks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ergotamine tartrate is synthesized from ergotamine, which is derived from the ergot fungus. The synthesis involves several steps, including the isolation of ergotamine from the fungus, followed by its conversion to ergotamine tartrate through a reaction with tartaric acid . Caffeine is synthesized from xanthine derivatives through methylation reactions.

Industrial Production Methods: In industrial settings, ergotamine tartrate is produced by fermenting the ergot fungus under controlled conditions to maximize yield. The ergotamine is then extracted and purified before being reacted with tartaric acid to form ergotamine tartrate . Caffeine is typically extracted from coffee beans or tea leaves, though synthetic production is also common.

Types of Reactions:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Ergotamine can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, chloroform, acetonitrile.

Major Products:

Oxidation Products: Ergotaminine, lumiderivatives.

Substitution Products: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Migraine Treatment

The primary application of Cafergot is in the management of acute migraine attacks. Several studies have demonstrated its effectiveness:

-

Efficacy Studies :

- In a study involving 110 cases, this compound was reported to provide favorable results in 75% of patients with typical migraines .

- A multicenter trial compared this compound with placebo and found it significantly more effective in relieving headache intensity and associated symptoms such as nausea and photophobia .

-

Comparison with Other Treatments :

- A randomized trial showed that sumatriptan was more effective than this compound in reducing headache intensity but noted that this compound had a lower recurrence rate within 48 hours .

- A study indicated that an enhanced formulation (this compound P-B) combined with pentobarbital provided superior relief compared to standard this compound .

Side Effects and Considerations

While this compound is effective, it is associated with side effects such as nausea, vomiting, abdominal cramps, and muscle cramping. Caution is advised in patients with cardiovascular conditions due to the vasoconstrictive properties of ergotamine .

Table 1: Efficacy Comparison of this compound and Other Treatments

| Treatment | % Patients Reporting Relief | Time to Relief (hours) | Recurrence Rate (%) |

|---|---|---|---|

| This compound | 75% | 2 | 44 |

| Sumatriptan | 66% | 1 | 24 |

| This compound P-B | 80% | 1.5 | N/A |

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 30 |

| Vomiting | 25 |

| Abdominal Cramps | 15 |

| Muscle Cramping | 10 |

Case Study 1: Efficacy in Chronic Migraine Sufferers

A retrospective analysis involving 382 patients treated with this compound showed that:

- Complete Relief : Achieved in 250 cases.

- Partial Relief : Noted in 81 cases.

- No Relief : Experienced by 51 patients.

This study highlighted the significant potential of this compound in managing chronic migraine symptoms effectively .

Case Study 2: Comparative Effectiveness

In a double-blind trial comparing this compound to a placebo:

Mecanismo De Acción

Ergotamine exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels . This action helps alleviate migraine headaches. Caffeine enhances the absorption of ergotamine and also contributes to vasoconstriction, further aiding in headache relief .

Comparación Con Compuestos Similares

Dihydroergotamine: Another ergot alkaloid used for migraine treatment, but with a different pharmacokinetic profile.

Sumatriptan: A selective serotonin receptor agonist used for acute migraine attacks.

Rizatriptan: Similar to sumatriptan, but with a faster onset of action.

Uniqueness: Cafergot is unique due to its dual mechanism of action, combining the vasoconstrictive properties of ergotamine with the absorption-enhancing effects of caffeine . This combination provides a synergistic effect, making it highly effective for treating migraines and cluster headaches.

Propiedades

Número CAS |

69063-86-1 |

|---|---|

Fórmula molecular |

C45H51N9O12 |

Peso molecular |

909.9 g/mol |

Nombre IUPAC |

(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |

Clave InChI |

DNYHHPGATRPVJR-HKVNKYADSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.